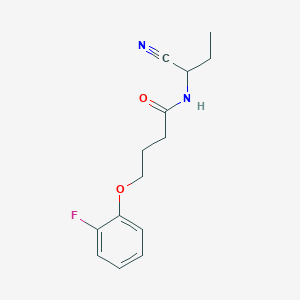
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity as a research chemical due to its unique properties. FUB-APINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
作用機序
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide, including euphoria, relaxation, and altered perception.
生化学的および生理学的効果
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters responsible for regulating mood and behavior. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors without the interference of other compounds. However, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is also associated with several limitations, including its potential toxicity and lack of information on its long-term effects.
将来の方向性
There are several future directions for the research of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency. Another area of research is the investigation of the long-term effects of N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide on the brain and behavior. Additionally, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide may have therapeutic potential in the treatment of various diseases, and further studies are needed to explore its potential applications.
Conclusion:
In conclusion, N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide is a synthetic cannabinoid that has gained popularity as a research chemical due to its unique properties. It acts as a potent agonist of the CB1 and CB2 receptors and has been shown to have various biochemical and physiological effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. While it has several advantages for lab experiments, it is also associated with several limitations, and further studies are needed to explore its potential applications.
合成法
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-fluorophenoxybutyric acid with 1-cyanopropyl chloride in the presence of a base. The resulting product is then treated with an indazole derivative to form N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide. The purity of the final product can be improved by recrystallization or chromatography.
科学的研究の応用
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
特性
IUPAC Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNBDYDJYZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)
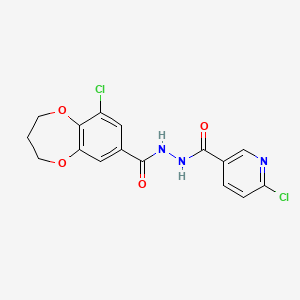
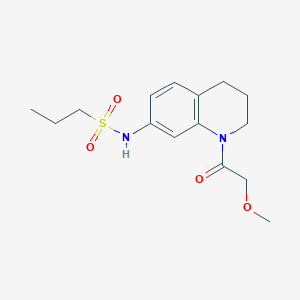
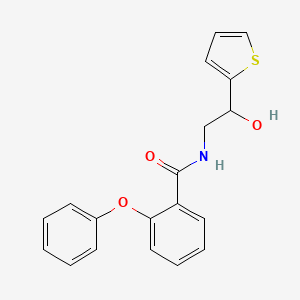
![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)

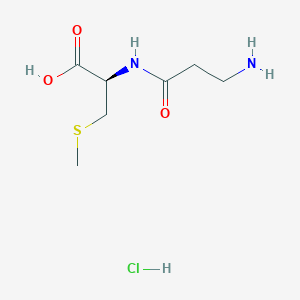
![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)
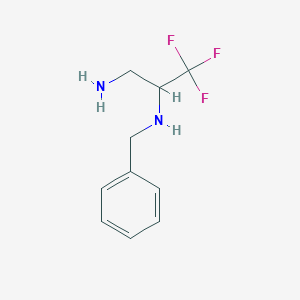
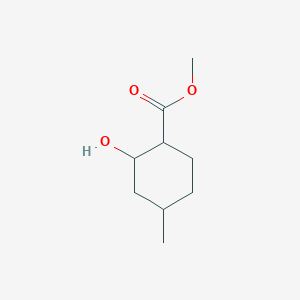
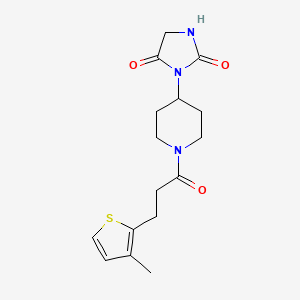
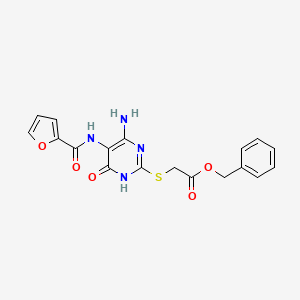
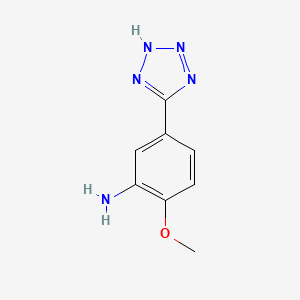
![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)